Bicyclo[1.1.1]pentane-1,3-dicarbonitrile
Description
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile (BCP-dicarbonitrile) is a strained carbocyclic compound featuring two nitrile groups at the 1,3-positions of the bicyclo[1.1.1]pentane (BCP) scaffold.
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-4-6-1-7(2-6,3-6)5-9/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTKAPVQSNQYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition Followed by Functional Group Interconversion
A primary route involves photochemical [2+2] cycloaddition of propellane derivatives with diacetyl to form the BCP core. While this method is well-documented for synthesizing bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ), subsequent functional group transformations are required to access the dinitrile. Key steps include:
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Haloform Reaction : Conversion of the diketone intermediate (6 ) to diacid 1 via bromine/NaOH-mediated cleavage.
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Diacid to Diamide : Treatment of 1 with thionyl chloride generates the diacyl chloride, which reacts with ammonia to yield the diamide.
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Dehydration to Dinitrile : Dehydration of the diamide using phosphorus oxychloride (POCl₃) or similar agents produces BCP-dicarbonitrile.
Challenges :
Direct Radical Cyanation of BCP Intermediates
Recent advances in radical chemistry enable direct cyanation of BCP precursors. For example, atom-transfer radical addition (ATRA) using tricyclo[1.1.1.0¹,³]pentane (TCP) and cyanating agents like trimethylsilyl cyanide (TMSCN) has been explored.
Procedure :
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Step 1 : Reaction of TCP with TMSCN under triethylborane initiation generates 1,3-dicyano-BCP via radical intermediates.
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Step 2 : Purification via column chromatography yields the product in moderate yields (40–60%).
Advantages :
Halogenation-Cyanation Sequential Approach
Bridgehead halogenation of BCP-dicarboxylic acid followed by cyanation offers an alternative pathway:
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Radical Chlorination : Treatment of 1 with Cl₂ under UV light produces tetrachlorinated BCP derivatives.
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Nucleophilic Substitution : Displacement of chlorine atoms using KCN or NaCN in DMF yields the dinitrile.
Limitations :
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Poor regioselectivity during chlorination necessitates tedious purification.
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Cyanide toxicity and handling risks complicate large-scale applications.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Scalability | Key Challenges |
|---|---|---|---|---|---|
| Photochemical + FGIC* | Propellane | Br₂, NH₃, POCl₃ | 25–35 | Moderate | Multi-step, low yields |
| Radical Cyanation | TCP | TMSCN, Et₃B | 40–60 | High | Radical instability |
| Halogenation-Cyanation | BCP-diacid | Cl₂, KCN | 20–30 | Low | Toxicity, regioselectivity |
*FGIC: Functional Group Interconversion
Optimization Strategies and Recent Advances
Flow Chemistry for Photochemical Steps
The use of continuous flow reactors improves safety and efficiency in photochemical steps. For instance, scaling the [2+2] cycloaddition to 1 kg/day of diketone 6 has been achieved using 365 nm LEDs, avoiding hazardous mercury lamps. Adapting this setup for subsequent cyanation steps could enhance throughput.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Bioisosteric Properties
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile is utilized as a bioisostere for various functional groups in drug development. Its three-dimensional structure allows for improved binding affinity and selectivity towards biological targets, enhancing pharmacokinetic profiles .
Therapeutic Potential
Research has shown that derivatives of bicyclo[1.1.1]pentane can exhibit significant biological activities, including enzyme inhibition and receptor binding. For example, compounds derived from this bicyclic framework have been explored for their potential in treating neurological disorders and cancer .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis, facilitating the construction of complex organic molecules through various chemical transformations such as oxidation and reduction reactions .
Synthetic Routes
The synthesis typically involves photochemical addition reactions followed by haloform reactions to yield the desired bicyclic structure efficiently on a large scale .
Case Study 1: Drug Discovery Applications
A study highlighted the successful application of bicyclo[1.1.1]pentane derivatives in the development of mGluR1 antagonists, demonstrating their effectiveness as bioisosteres for improving solubility and metabolic stability compared to traditional phenyl ring structures . The introduction of bicyclic scaffolds led to compounds with enhanced pharmacological profiles.
Case Study 2: Materials Science
Research into the use of this compound in materials science has shown that it can be incorporated into polymer matrices to improve mechanical properties and thermal stability due to its rigid structure . These advancements open avenues for developing novel materials with specific performance characteristics.
Data Summary
| Application Area | Key Benefits | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Improved binding affinity; enhanced pharmacokinetics | mGluR1 antagonists |
| Organic Synthesis | Versatile building block; efficient synthesis | Photochemical addition techniques |
| Materials Science | Enhanced mechanical properties; thermal stability | Polymer composites |
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1,3-dicarbonitrile and its derivatives involves their interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for target proteins or enzymes. This unique structure also contributes to the compound’s metabolic stability and resistance to degradation .
Comparison with Similar Compounds
Comparison with Structurally Similar BCP Derivatives
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP-1,3-diCOOH)
- Synthesis : BCP-1,3-diCOOH is synthesized via photochemical addition of [1.1.1]propellane to diacetyl, followed by haloform reaction of the resulting diketone . This method scales to multigram quantities (1 kg/day in flow reactors) .
- Physicochemical Properties :
- Applications: Widely used to synthesize BCP-containing alcohols, amines, trifluoroborates, and amino acids for drug candidates .
Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate
- Synthesis : Prepared via esterification of BCP-1,3-diCOOH or direct photochemical methods .
- Reactivity : Serves as a precursor for nucleophilic additions (e.g., Grignard reactions) to introduce substituents like alcohols or fluorinated groups .
- Applications: Key intermediate for synthesizing BCP-embedded porphyrinoids and polymers .
Bicyclo[1.1.1]pentane-1,3-diamine (BCP-diamine)
- Synthesis : Derived from BCP-1,3-diCOOH via Curtius rearrangement or Gabriel synthesis .
- Properties :
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile (BCP-dicarbonitrile)
- Hypothesized Synthesis : Likely prepared via cyanation of BCP-dihalides or nucleophilic substitution of BCP-dicarboxylic acid derivatives (e.g., using CuCN or Pd-catalyzed cyanation).
- Expected Properties: High electron-withdrawing effect from nitriles, increasing ring strain and reactivity. Lower solubility in polar solvents compared to BCP-1,3-diCOOH but higher than hydrocarbon analogs. Potential applications in materials science (e.g., polymers) or as a bioisostere for rigid, linear nitriles.
Comparative Analysis of Key Parameters
Biological Activity
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile is an intriguing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, applications in drug design, and relevant case studies.
Chemical Structure and Properties
This compound features a rigid bicyclic structure characterized by two nitrile functional groups. This unique configuration enhances the compound's physicochemical properties, such as solubility and metabolic stability, making it a valuable scaffold in drug development.
Table 1: Structural Comparison of Bicyclo[1.1.1]pentane Derivatives
| Compound | Functional Groups | Applications |
|---|---|---|
| This compound | Nitriles | Drug design, enzyme inhibition |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Carboxylic acids | Building blocks for synthesis |
| Bicyclo[1.1.1]pentane-1,3-diamine | Amines | Pharmaceutical intermediates |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's rigid structure allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity for various proteins and enzymes.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant enzyme inhibition properties. For instance, studies have highlighted its role as an indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor, which is crucial in regulating immune responses and tumor progression . The compound's ability to displace heme from IDO1 demonstrates its potential as a therapeutic agent in cancer treatment.
Case Studies
Case Study 1: IDO1 Inhibition
A study focused on the development of potent IDO1 inhibitors featuring bicyclo[1.1.1]pentane motifs reported that modifications to the compound improved pharmacokinetic profiles while maintaining high potency . The incorporation of bicyclo[1.1.1]pentane as a bioisostere effectively mitigated issues related to amide hydrolysis observed in previous compounds.
Case Study 2: LpPLA2 Inhibition
Another investigation explored the incorporation of bicyclo[1.1.1]pentane into known lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors . The results demonstrated that this modification not only retained high potency but also improved the physicochemical properties compared to traditional phenyl-based inhibitors.
Applications in Drug Design
Bicyclo[1.1.1]pentane derivatives are increasingly utilized as bioisosteres in drug design due to their ability to mimic aromatic rings while offering enhanced metabolic stability and reduced toxicity . This characteristic makes them suitable candidates for developing novel therapeutic agents across various disease states.
Q & A
Basic: What are the established synthetic routes for bicyclo[1.1.1]pentane-1,3-dicarbonitrile derivatives?
Answer:
The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives typically begins with functionalized precursors such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A photochemical method involves irradiating [1.1.1]propellane with 2,3-butanedione under UV light to form 1,3-diacetyl-BCP, which is subsequently oxidized to the dicarboxylic acid . For nitrile derivatives, decarboxylation or cyanation reactions may be employed. For example, the Hunsdiecker reaction converts dicarboxylic acids to halides using HgO and Br₂ in CCl₄ , which can then undergo nucleophilic substitution with cyanide sources. Radical-based functionalization (e.g., chlorination or hydrodechlorination) is also viable for introducing substituents .
Basic: How is the purity and structural integrity of this compound validated experimentally?
Answer:
Key characterization methods include:
- X-ray crystallography : Confirms bridgehead substituent positions and strain geometry .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish bridgehead vs. secondary bridge protons, with typical bridgehead protons appearing as singlets due to symmetry .
- Capillary electrophoresis : Measures acidity constants (pKa) to validate electronic effects of substituents .
- Mass spectrometry : Verifies molecular weight and fragmentation patterns, especially for halogenated derivatives .
Advanced: How can challenges in selective bridge functionalization of this compound be addressed?
Answer:
Selective functionalization of BCP’s secondary bridge positions requires tailored strategies:
- Radical halogenation : For example, selective chlorination of 2,2-difluoro-BCP derivatives using TMS₃SiH yields mono- to tri-chlorinated products .
- Grignard reactions : Methylation of bridge carbonyl groups (e.g., using CH₃MgBr) achieves 44% yield for diol derivatives .
- Cross-coupling : Transition metal-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl/alkyl group introduction, though steric hindrance must be mitigated .
Advanced: What computational methods validate substituent effects on BCP’s electronic and steric properties?
Answer:
- Density Functional Theory (DFT) : Predicts pKa values of halogenated derivatives with <5% deviation from experimental data .
- Strain energy analysis : Quantifies ring strain (e.g., BCP has ~65 kcal/mol strain) and compares it to cubane or bicyclo[2.2.2]octane .
- Molecular docking : Evaluates BCP’s bioisosteric compatibility with aromatic systems in drug candidates, considering lipophilicity (LogP) and 3D geometry .
Advanced: How can contradictions in substituent effects on BCP’s bioisosteric performance be resolved?
Answer:
Discrepancies between computational predictions and experimental bioactivity often arise from:
- Solvent effects : BCP’s low lipophilicity (LogP ~1.2) may reduce cellular uptake compared to aromatic systems .
- Metabolic stability : BCP derivatives resist oxidation better than resveratrol’s phenolic groups, as shown in pharmacokinetic studies .
- Steric mismatches : BCP’s diagonal distance (1.85 Å) is 35% shorter than para-phenyl groups (2.79 Å), requiring scaffold redesign for target binding .
Methodological Notes
- Stereochemical Considerations : BCP’s rigid geometry prevents racemization but requires chiral auxiliaries for enantioselective synthesis .
- Safety Protocols : Handle cyanide precursors (e.g., KCN) in fume hoods with H₂S detectors due to acute toxicity risks .
- Scale-Up Challenges : Photochemical reactions require specialized UV reactors; flow chemistry may improve scalability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
